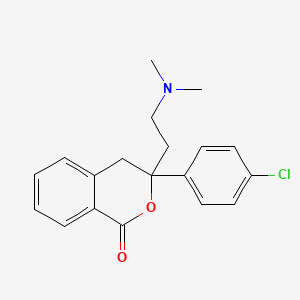

3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one

Descripción general

Descripción

AC-7954 es un compuesto orgánico sintético conocido por su potente y eficaz actividad agonista sobre el receptor de urotensina II. Este receptor participa en varios procesos fisiológicos, incluida la vasoconstricción y la regulación neuromuscular. AC-7954 ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en la investigación cardiovascular y neurológica .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de AC-7954 implica varios pasos, comenzando con la preparación de la estructura principal, que es una isocromanona sustituida. Los pasos clave incluyen:

Formación del núcleo de isocromanona: Esto implica la reacción de un benzaldehído sustituido con un nucleófilo adecuado para formar el anillo de isocromanona.

Reacciones de sustitución: La introducción de la cadena lateral dimetilaminoetil se logra mediante reacciones de sustitución nucleófila.

Purificación final: El compuesto se purifica utilizando cromatografía líquida de alta resolución para lograr una pureza superior al 98%.

Métodos de producción industrial

La producción industrial de AC-7954 sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Síntesis a granel: Se utilizan reactores a gran escala para llevar a cabo los pasos de síntesis iniciales.

Purificación: Se emplean técnicas de cromatografía y cristalización a escala industrial para purificar el compuesto.

Control de calidad: Se implementan medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

AC-7954 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales del compuesto.

Sustitución: Las reacciones de sustitución nucleófila y electrófila son comunes en la síntesis y modificación de AC-7954.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos como los haluros de alquilo y las aminas se utilizan en reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de AC-7954, que se pueden utilizar para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Urotensin-II Receptor Agonism

AC-7954 is recognized as a nonpeptidic agonist of the urotensin-II receptor (UT receptor). Research indicates that it exhibits high selectivity and potency, with an effective concentration (EC50) of approximately 300 nM at the human UT receptor . The compound's activity is primarily attributed to its enantiomer (+)-AC-7954, making it a valuable tool for studying urotensin signaling pathways.

Discovery and Characterization

The initial discovery of AC-7954 involved a functional cell-based screen that identified its agonistic properties at the UT receptor. Subsequent studies confirmed its selectivity and potential utility in pharmacological research . The compound's structure-activity relationship (SAR) has been explored to optimize its efficacy and minimize side effects.

Case Studies

Several studies have utilized AC-7954 to investigate its effects on cardiovascular health and other physiological processes. For instance, it has been employed in models assessing the role of urotensin-II in hypertension and heart failure, demonstrating promising results in modulating vascular responses .

4.1 Drug Development

Given its pharmacological profile, AC-7954 holds promise as a lead compound for developing new therapeutics targeting the urotensin system. Its selective action could lead to novel treatments for conditions like heart failure or pulmonary hypertension.

4.2 Research Tool

As a selective nonpeptidic agonist, AC-7954 serves as an important research tool for elucidating the biological roles of urotensin-II in various physiological contexts.

Mecanismo De Acción

AC-7954 ejerce sus efectos al unirse al receptor de urotensina II, un receptor acoplado a proteína Gq / 11. Esta unión activa vías de señalización intracelulares que conducen a varias respuestas fisiológicas, incluida la vasoconstricción y la modulación de la actividad neuromuscular. La alta selectividad y potencia del compuesto lo convierten en una herramienta valiosa para estudiar el receptor de urotensina II y sus vías asociadas .

Comparación Con Compuestos Similares

Compuestos similares

Urotensina II: Un péptido natural que también actúa sobre el receptor de urotensina II.

Palosuran: Un antagonista no peptídico del receptor de urotensina II.

SB-657510: Otro agonista sintético del receptor de urotensina II

Singularidad de AC-7954

AC-7954 es único debido a su alta potencia y selectividad como agonista no peptídico del receptor de urotensina II. A diferencia de los péptidos naturales, AC-7954 es más estable y más fácil de sintetizar, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, also known as AC-7954, is a compound that has garnered attention for its biological activities, particularly as a nonpeptide agonist of the GPR14/urotensin-II receptor. This article provides a detailed overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that contributes to its biological activity. Its chemical formula is C18H22ClN1O2, and it possesses a molecular weight of 331.83 g/mol. The presence of the 4-chlorophenyl group and the dimethylaminoethyl moiety is significant for its receptor binding properties.

Research indicates that AC-7954 acts as an agonist for the GPR14 receptor, which is involved in various physiological processes, including cardiovascular regulation and neuroprotection. The activation of this receptor by AC-7954 has been linked to potential therapeutic effects in conditions such as hypertension and heart failure .

Biological Activity Overview

The biological activities of AC-7954 can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of AC-7954:

- GPR14 Agonism : A functional cell-based screen identified AC-7954 as a potent agonist for the GPR14 receptor, demonstrating its ability to activate downstream signaling pathways .

- Anticancer Activity : Although specific studies on AC-7954's anticancer effects are sparse, related compounds within its structural class have shown significant antiproliferative effects against various cancer cell lines. For instance, a study on similar isoquinoline derivatives indicated IC50 values ranging from 20 to 50 µM against human cancer cells, suggesting that AC-7954 may exhibit comparable potency .

- Neuroprotective Studies : Research into the neuroprotective effects of related compounds has shown that modulation of GPR14 can lead to reduced neuronal apoptosis in models of neurodegeneration . Further studies are needed to explore these effects specifically for AC-7954.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like AC-7954. Key findings from SAR studies include:

- The 4-chlorophenyl group enhances binding affinity to GPR14.

- The dimethylaminoethyl side chain plays a critical role in receptor activation and selectivity.

- Modifications to the isochroman backbone may influence both potency and selectivity against various receptors.

Propiedades

Fórmula molecular |

C19H20ClNO2 |

|---|---|

Peso molecular |

329.8 g/mol |

Nombre IUPAC |

3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one |

InChI |

InChI=1S/C19H20ClNO2/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19/h3-10H,11-13H2,1-2H3 |

Clave InChI |

HIVBATDUVFEJFZ-UHFFFAOYSA-N |

SMILES |

CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl |

SMILES canónico |

CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one AC 7954 AC-7954 AC7954 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.